6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine
Description
6-Chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at position 6, a methyl group at position 2, and a 2-(pyridin-4-yl)ethylamine moiety at the pyrimidine’s 4-amino position.
Properties
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-4-10-2-5-14-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDKUIMFSCGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2,4-Dichloro-6-methylpyrimidine
A common starting material is 2,4-dichloro-6-methylpyrimidine , which undergoes selective nucleophilic substitution with amines. The substitution at the 4-position by a nucleophile such as 2-(pyridin-4-yl)ethylamine proceeds under controlled conditions to yield the target compound.
- Reaction conditions: Typically performed in dry ethanol or methanol as solvent, with 2 equivalents of the amine nucleophile to ensure substitution at the desired position.
- Temperature and time: Room temperature or mild heating (around 20°C) for 24-48 hours.
- Yields: Approximately 45% for the main product, with side products such as substitution at the 2-position sometimes formed (~17%).
This method benefits from straightforward reaction conditions but may require purification steps to separate regioisomers.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type Coupling)
Advanced synthetic approaches employ palladium-catalyzed cross-coupling reactions to form the C-N bond between the pyrimidine ring and the pyridin-4-ylethylamine moiety. This method enhances selectivity and yield.
- Catalysts: Palladium complexes with phosphine ligands.
- Conditions: Microwave-assisted organic synthesis (MAOS) can be used to accelerate the reaction.
- Bases: Common bases include sodium tert-butoxide, cesium carbonate, or potassium phosphate.
- Solvents: Polar aprotic solvents such as DMF or DMSO.
- Advantages: Higher yields, fewer byproducts, and shorter reaction times compared to traditional nucleophilic substitution.
Stepwise Synthesis via Intermediate Formation
An alternative route involves preparing intermediates such as ethyl esters or acid chlorides of pyrimidine derivatives, followed by amide formation or substitution.
- Example: Preparation of 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester, then hydrolysis to acid, and subsequent amide formation.
- The acid chloride intermediate is often generated using oxalyl chloride under inert atmosphere and low temperature (0°C).
- The amine coupling is then performed with the pyridin-4-ylethylamine derivative.
- This route is advantageous for industrial scalability due to fewer steps and easier purification.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct nucleophilic substitution | 2,4-dichloro-6-methylpyrimidine + amine | Ethanol or methanol, 20°C, 48 h | ~45 | Simple, mild conditions | Side products, moderate yield |
| Palladium-catalyzed coupling (MAOS) | Halogenated pyrimidine + amine + Pd cat | DMF/DMSO, base, microwave heating | High | High selectivity, fast reaction | Requires catalyst, cost |
| Stepwise via acid chloride intermediate | Pyrimidine acid derivative + oxalyl chloride + amine | DCM, 0°C, inert atmosphere | High | Industrially scalable, clean | Multi-step, requires careful handling |
Detailed Research Findings
- Selective substitution: The 4-position of 2,4-dichloro-6-methylpyrimidine is more reactive towards nucleophilic substitution by amines, allowing selective formation of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine.
- Base-mediated substitution: Use of bases such as sodium hydride or sodium tert-butoxide enhances nucleophilicity and reaction rate but requires careful control to avoid side reactions.
- Microwave-assisted synthesis: Microwave heating significantly reduces reaction times and improves yields in palladium-catalyzed amination reactions.
- Industrial considerations: Preparation via acid chloride intermediates using oxalyl chloride is preferred for scale-up due to operational simplicity and fewer purification steps.
- Purification: Flash chromatography on silica gel is commonly used to purify the crude product, ensuring high purity for further applications.
Notes on Reaction Optimization
- Molar ratios: Equimolar or slight excess of amine nucleophile favors complete substitution.
- Temperature control: Low temperatures (0-5°C) during acid chloride formation prevent decomposition.
- Solvent drying: Use of anhydrous solvents is critical to avoid hydrolysis of reactive intermediates.
- Catalyst loading: Optimizing palladium catalyst amount balances cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine exhibit significant anticancer properties. The pyrimidine and pyridine moieties are known for their ability to interfere with cellular processes in cancer cells. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Case Study: A study published in Cancer Research demonstrated that a related compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells, by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. The presence of chlorine and nitrogen heteroatoms enhances its interaction with microbial enzymes, making it a candidate for developing new antibiotics.
Case Study: A research article highlighted the efficacy of pyrimidine derivatives against resistant strains of bacteria, showing that these compounds could serve as a basis for new antimicrobial agents .
Enzyme Inhibition
6-Chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine has been studied for its potential to inhibit specific enzymes involved in disease processes, such as kinases and phosphodiesterases. These enzymes play critical roles in various signaling pathways, making their inhibition a target for therapeutic intervention.
Case Study: Inhibitory assays demonstrated that the compound effectively inhibited certain kinases linked to inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Cancer Treatment
Given its anticancer properties, this compound could be further developed into a therapeutic agent for various cancers. Its mechanism of action involves the inhibition of key pathways that promote tumor growth.
Antibiotic Development
The antimicrobial properties suggest that it could be formulated into new antibiotic therapies, especially against resistant bacterial strains.
Anti-inflammatory Drugs
The enzyme inhibition profile indicates potential applications in developing anti-inflammatory medications, providing relief from conditions such as arthritis or chronic inflammation.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Pyridine vs. Heteroaromatic Moieties
- Pyridine Positional Isomerism : Replacing the pyridin-4-yl group in the target compound with pyridin-2-yl (as in ) reduces steric bulk but alters electronic interactions due to nitrogen positioning. Pyridin-4-yl’s para-nitrogen may enhance π-π stacking in enzyme binding pockets compared to pyridin-2-yl’s ortho-nitrogen .
- Non-Pyridine Heterocycles: Compounds with furan () or pyrazole () substituents exhibit reduced basicity and altered solubility.
Linker Chain Variations
- Ethyl vs. Methyl Linkers : The target compound’s ethyl linker between pyrimidine and pyridin-4-yl provides greater conformational flexibility than the methyl linker in . This flexibility may improve binding to deeper hydrophobic pockets in targets like PDE10A .
- Phenethyl vs. Benzopyran Groups : The phenethyl group in enhances lipophilicity, favoring blood-brain barrier penetration, whereas the benzopyran group in introduces a rigid bicyclic structure that may restrict rotational freedom .
Biological Activity
6-Chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine, with the CAS number 1111849-84-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a pyridinyl ethyl substituent, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4 |
| Molar Mass | 248.71 g/mol |
| CAS Number | 1111849-84-3 |
Biological Activity Overview
The biological activity of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine has been investigated in various studies, focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have shown that compounds similar to 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluating monomeric alkaloids demonstrated that derivatives with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating promising antibacterial potential .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. Research indicates that related compounds exhibit MIC values of 16.69 to 78.23 µM against Candida albicans and 56.74 to 222.31 µM against Fusarium oxysporum . These findings suggest that the compound may play a role in treating fungal infections.
Structure-Activity Relationship (SAR)
The structure of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is crucial for its biological activity. The presence of electron-donating or withdrawing groups can significantly influence its efficacy against microbial strains. Substituents at different positions on the pyridine or pyrimidine rings can enhance or diminish activity, highlighting the importance of SAR studies in drug development .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various pyridine derivatives, including 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine, revealing that modifications at specific positions led to enhanced antimicrobial properties. The study noted that compounds with a chloro group at the C6 position exhibited superior activity against several bacterial strains .
- Cell Line Studies : In vitro studies using A549 lung cancer cells indicated that compounds with similar structures could preferentially suppress the growth of rapidly dividing cells compared to non-tumor fibroblasts. This suggests potential applications in oncology .
Q & A
Q. Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 70°C | 65–72 |
| Solvent | DMF | — |
| Catalyst | NaH | — |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine protons at δ 8.5–8.7 ppm; pyrimidine CH3 at δ 2.3 ppm) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-pyridine conformation). Dihedral angles between aromatic rings (e.g., 12.8° for pyrimidine-phenyl planes) are critical for conformational analysis .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 263.1).
How can computational methods predict the reactivity and binding modes of this compound?
Q. Advanced Research Focus
- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) simulate intermediates and transition states to optimize synthetic routes .
- Molecular Docking : Virtual screening against targets (e.g., kinases) identifies potential binding pockets. The pyridine nitrogen and chloro group often participate in H-bonding with residues like Asp86 in kinase domains .
- MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).
Q. Example Application :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | N–H⋯O (Backbone) |
| CDK2 | -8.7 | Cl⋯Hydrophobic Pocket |
How can contradictory biological activity data be resolved for this compound?
Advanced Research Focus
Contradictions often arise from structural polymorphisms or assay conditions. Mitigation strategies include:
Structural Validation : Compare crystallographic data (e.g., dihedral angles, hydrogen bonding) across batches to rule out conformational variability .
Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
Off-Target Screening : Use proteome-wide assays (e.g., KINOMEscan) to exclude polypharmacology .
Case Study : A 2023 study found IC50 variations (5–50 µM) against CDK2 due to solvent polarity affecting chloro group solvation. Polar solvents (e.g., DMSO) reduced activity by 40% .
What strategies improve metabolic stability and bioavailability of pyrimidine derivatives like this compound?
Q. Advanced Research Focus
- Structural Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C4 position enhances metabolic stability by reducing CYP450 oxidation .
- Prodrug Design : Mask the amine group with acetyl or PEG-based moieties to improve solubility.
- Lipophilicity Optimization : LogP adjustments (target: 2–3) via alkyl chain length variations (e.g., ethyl vs. propyl linkers) .
Q. Data Comparison :
| Derivative | LogP | t½ (Human Liver Microsomes) |
|---|---|---|
| Parent Compound | 1.8 | 12 min |
| Trifluoromethyl Analog | 2.4 | 45 min |
How does the substitution pattern on the pyrimidine ring influence enzyme inhibition?
Q. Advanced Research Focus
- Chloro Group : Enhances electrophilicity, facilitating covalent binding to catalytic cysteine residues (e.g., in BTK inhibitors) .
- Methyl Group : Steric effects modulate selectivity; 2-methyl substitution reduces off-target binding by 60% compared to 4-methyl analogs .
- Pyridine Linker : The ethyl spacer length (2 carbons) balances flexibility and rigidity for optimal target engagement .
Q. Basic Research Focus
- Continuous Flow Reactors : Reduce side reactions (e.g., dimerization) through precise temperature control .
- HPLC Purification : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min) for >98% purity.
- Quality Control : In-line FTIR monitors reaction progress; LC-MS ensures batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
